molecular formula C16H16N2O3 B11146720 N-(2-furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

N-(2-furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11146720
M. Wt: 284.31 g/mol
InChI Key: YWIIRASNCNXOAC-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 7-methoxy-substituted indole core linked to an acetamide group bearing a 2-furylmethyl substituent. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or parasitic pathways, as seen in related indole derivatives .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-6-2-4-12-7-8-18(16(12)14)11-15(19)17-10-13-5-3-9-21-13/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

YWIIRASNCNXOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 342.42 g/mol
  • CAS Number : Not specified in available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxyindole derivatives with furylmethylamine under acetic anhydride conditions. This method has been noted for yielding high purity compounds suitable for biological evaluation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, a related compound demonstrated cytotoxic effects against various leukemia cell lines, with IC50 values ranging from 0.94 µM to 11.87 µM across different cell types . The underlying mechanisms often involve the inhibition of critical cellular pathways such as Src kinase activity and tubulin polymerization, which are pivotal in cancer cell proliferation and survival.

The biological mechanisms attributed to this compound and its analogs include:

  • Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, thereby promoting cell death through intrinsic pathways.

Case Studies

Several case studies have explored the efficacy of compounds structurally related to this compound:

  • Case Study on Leukemia Cell Lines :
    • A study reported that analogs showed significant activity against leukemia cells (IC50 values as low as 0.94 µM). The study emphasized the importance of structural modifications in enhancing anticancer potency .
  • Pharmacological Evaluation :
    • Another investigation into similar indole derivatives highlighted their interaction with key signaling pathways involved in cancer progression, suggesting a multifaceted approach to targeting malignancies .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)Cancer TypeMechanism of Action
This compoundTBDVarious (Leukemia)Src inhibition, tubulin polymerization
Analog 4e0.94NB4 (Leukemia)Cytotoxicity
Analog 4c5.11MCF7 (Breast)Apoptosis induction

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs, highlighting variations in substituents and biological relevance:

Compound Name Key Substituents Biological Activity/Context Reference
N-(2-Methoxyethyl)-2-(7-Methoxy-1H-Indol-1-yl)Acetamide Methoxyethyl group on acetamide Studied as a structural analog in Leishmania purine salvage pathway inhibition; PubChem CID: 39315359
2-(5-Bromo-3-Formyl-1H-Indol-1-yl)-N-(2-Furylmethyl)Acetamide 5-Bromo, 3-formyl on indole; furylmethyl on acetamide Safety data available (GHS); no explicit bioactivity reported
N-(2-(6-Methoxy-1H-Indol-3-yl)Ethyl)Acetamide 6-Methoxy on indole; ethyl linker High structural similarity (0.92) but distinct substitution pattern
KCH-1521 (N-Acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy and indole-ethyl groups Modulates talin in HUVECs; demonstrates role of acetamide in cell adhesion
5,6,7-Trimethoxy-1H-Indole-2-Carboxamide Trimethoxy on indole; carboxamide Antiparasitic activity against Leishmania
Key Observations:
  • Substituent Positioning : The 7-methoxy group on the indole ring in the target compound contrasts with analogs featuring 5-bromo-3-formyl () or 6-methoxy () groups, which may alter electronic properties and binding interactions.
  • Acetamide Side Chain : The furylmethyl group distinguishes the target from analogs with methoxyethyl () or diethyl () substituents, impacting lipophilicity and steric bulk.

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